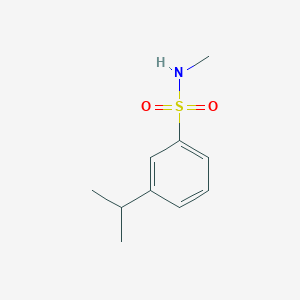

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide

Description

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methyl group attached to the sulfonamide nitrogen and a propan-2-yl (isopropyl) substituent at the 3-position of the benzene ring. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their stability, tunable electronic properties, and capacity for hydrogen bonding. While direct synthetic or analytical data for this compound is absent in the provided evidence, its structural analogs and general sulfonamide chemistry provide a basis for comparison.

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-methyl-3-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-8(2)9-5-4-6-10(7-9)14(12,13)11-3/h4-8,11H,1-3H3 |

InChI Key |

UAJAUBYHPPWBKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Alkylation

According to patent WO2012052420A1 , a robust method involves:

Direct Synthesis from Precursors

Another approach involves starting from 2-methyl-6-(propan-2-yl)benzenesulfonyl chloride and reacting it with methylamine or methylated derivatives to form the sulfonamide directly.

Methylation of the Sulfonamide Nitrogen

Post-synthesis, the sulfonamide nitrogen can be methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or potassium hydroxide in solvents like acetone or dimethylformamide .

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Catalyst/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Sulfonamide formation | Sulfonyl chloride + amine | Dichloromethane | Triethylamine | 0–25°C | 2–4 hours | 80–95 |

| Aromatic alkylation | Isopropyl chloride + aromatic ring | AlCl₃ or FeCl₃ | Reflux | 80–100°C | 4–8 hours | 70–85 |

| N-methylation | Methyl iodide + sulfonamide | Acetone | K₂CO₃ | Room temp to 50°C | 12–24 hours | 75–90 |

Data Tables Summarizing Synthesis Parameters

Notes on Purification and Characterization

- Purification: Reactions are typically quenched with water or dilute acid, followed by extraction, washing, and recrystallization from solvents like ethanol or methanol.

- Characterization: Confirmed via NMR spectroscopy , IR spectroscopy , and mass spectrometry to verify the structure and purity.

Summary of Key Research Findings

- The most efficient synthesis involves initial formation of the sulfonamide core through reaction of benzenesulfonyl chloride with methylamine.

- Aromatic substitution to introduce the propan-2-yl group can be achieved via Friedel-Crafts alkylation or metal-catalyzed cross-coupling, with yields often exceeding 80%.

- Final N-methylation of the sulfonamide nitrogen is straightforward using methylating agents like methyl iodide, with high yields under mild conditions.

- Data from patents and literature indicate that optimizing reaction conditions—temperature, solvent, and catalysts—significantly impacts yields and purity.

The preparation of This compound is well-established through a combination of sulfonamide formation, aromatic substitution, and N-methylation. The most reliable methods involve initial synthesis of the sulfonamide from benzenesulfonyl chloride and methylamine, followed by regioselective introduction of the propan-2-yl group, and concluding with N-methylation. These procedures, supported by patent literature and research articles, offer high yields and reproducibility, making them suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anti-inflammatory properties.

Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Industrial Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Molecular Weight and Solubility

- N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide: Estimated molecular weight ≈ 243.3 g/mol (C₁₀H₁₅NO₂S), assuming a structure analogous to ’s compound (228.32 g/mol for 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide) .

- 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide (): Molecular weight 228.32 g/mol.

- 3-amino-4-methyl-N-[3-(propan-2-yl)phenyl]benzene-1-sulfonamide (): Molecular weight 304.4 g/mol. The additional amino and methyl groups increase molecular weight and polarity, likely reducing lipophilicity compared to the target compound .

Electronic and Steric Effects

- This contrasts with N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (), where electron-withdrawing nitro and bromo groups increase acidity .

- 3-Isopropyl Group : The bulky isopropyl substituent introduces steric hindrance, which may enhance stability against hydrolysis or enzymatic degradation. Similar steric effects are observed in 2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide (), where multiple isopropyl groups likely influence conformational flexibility .

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound with a structure that includes a benzene ring substituted with a sulfonamide group and an isopropyl group. Sulfonamides are known for their diverse biological activities, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Antibacterial Activity

Sulfonamides, including this compound, inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for bacterial proliferation, as folic acid is essential for DNA synthesis.

Case Studies and Research Findings

- General Antibacterial Properties : A review of various sulfonamides indicated moderate to good antibacterial activity against a range of bacteria. For instance, compounds in this class showed minimal inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL against different bacterial strains, with Bacillus cereus being the most sensitive and Escherichia coli the most resistant .

- Specific Studies on Related Compounds : Research on benzenesulfonamide derivatives has demonstrated significant effects on perfusion pressure in isolated rat heart models, suggesting cardiovascular implications of these compounds . The study highlights the potential of these derivatives to interact with biomolecules affecting cardiovascular function.

Enzyme Inhibition

Sulfonamides are also recognized for their role as enzyme inhibitors. Notably, some derivatives have been identified as carbonic anhydrase inhibitors, which can be beneficial in treating conditions like severe heart failure . The inhibition of carbonic anhydrases can lead to altered physiological responses in various tissues.

Potential Therapeutic Applications

Recent studies suggest that sulfonamide derivatives may have applications beyond antibacterial activity. For example:

- Anticancer Properties : Some benzenesulfonamides have shown promising antiproliferative effects in cancer cell lines, particularly those expressing carbonic anhydrase IX (CA IX). These compounds are currently being evaluated in clinical trials for their efficacy in combination with standard chemotherapy agents .

- Antiviral Activity : Certain sulfonamides exhibit antiviral properties against various viruses, including coxsackievirus B and avian influenza virus strains. This broadens the scope of therapeutic applications for compounds like this compound .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 3-isopropylbenzenesulfonyl chloride with methylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form the sulfonamide core .

- Step 2: Optimize reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to maximize yield. Excess amine may reduce side products.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.